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Introduction
LAR-1219 (also known as BMS-986235) is a potent, selective, and orally active small-molecule

agonist for the Formyl Peptide Receptor 2 (FPR2).[1][2] FPR2 is a G-protein coupled receptor

(GPCR) that plays a critical role in regulating the inflammatory response.[3][4] Unlike many

inflammatory mediators that initiate or amplify inflammation, FPR2 is recognized as a key

receptor in promoting the resolution of inflammation.[5] Activation of FPR2 by agonists like

LAR-1219 can stimulate pro-resolving pathways, making it an attractive therapeutic target for

diseases driven by chronic inflammation, such as heart failure.

These application notes provide a summary of LAR-1219's pharmacological properties and

detailed protocols for its use as a tool compound in common in vitro functional assays to study

FPR2-mediated cellular responses.

Pharmacological and Physicochemical Properties of
LAR-1219
LAR-1219 is characterized by its high potency and remarkable selectivity for FPR2 over the

related FPR1 receptor. This selectivity is crucial for dissecting the specific roles of FPR2 in

cellular processes without the confounding effects of FPR1 activation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1192409?utm_src=pdf-interest
https://www.benchchem.com/product/b1192409?utm_src=pdf-body
https://www.medchemexpress.com/bms-986235.html
https://www.selleckchem.com/products/bms-986235.html
https://www.researchgate.net/publication/341393127_Discovery_of_BMS-986235LAR-1219_A_Potent_Formyl_Peptide_Receptor_2_FPR2_Selective_Agonist_for_the_Prevention_of_Heart_Failure
https://pubmed.ncbi.nlm.nih.gov/32407089/
https://drughunter.com/molecule/bms-986235-lar-1219
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: In Vitro Potency and Selectivity of LAR-1219
Parameter Species Value

Selectivity vs.
FPR1

Assay Type

EC₅₀ Human 0.4 - 0.41 nM >7,000-fold Not Specified

EC₅₀ Mouse 3.4 nM Not Specified Not Specified

EC₅₀ Human 5 - 13 nM 164 to 614-fold

BRET Assay (Gα

subunit

activation)

Data sourced from references.

Table 2: In Vivo Mouse Pharmacokinetics of LAR-1219
Parameter Value Unit Dosing

Cₘₐₓ 160 nmol/L 1 mg/kg, p.o.

T₁/₂ 0.68 hours 1 mg/kg, p.o.

AUC₀-inf 120 nmol/L*h 1 mg/kg, p.o.

Bioavailability 24 % 1 mg/kg, p.o.

Data sourced from reference.

Key Cellular Applications and Effects
As a pro-resolving agent, LAR-1219 modulates key functions of immune cells. In cellular

assays, it has been demonstrated to:

Inhibit Neutrophil Chemotaxis: Reducing the migration of neutrophils to sites of inflammation.

Stimulate Macrophage Phagocytosis: Enhancing the clearance of apoptotic cells and debris

by macrophages.

Increase IL-10 Production: Promoting the release of the anti-inflammatory cytokine

Interleukin-10 in human blood assays.
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These activities are central to the resolution of inflammation and highlight the utility of LAR-

1219 in studying these processes.

Signaling Pathways and Experimental Workflows
FPR2 Signaling Pathway
Activation of FPR2 by LAR-1219 initiates a cascade of intracellular signaling events. As a Gαi-

coupled receptor, its activation leads to the modulation of several key downstream pathways

that ultimately govern the cellular response.
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Caption: FPR2 signaling cascade initiated by LAR-1219.

Detailed Experimental Protocols
The following are detailed protocols for assays where LAR-1219 can be used to probe FPR2

function.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden
Chamber)
This protocol describes how to measure the inhibitory effect of LAR-1219 on neutrophil

migration towards a chemoattractant.
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Preparation

Assay Execution

Analysis

1. Isolate Human Neutrophils
(e.g., Ficoll-Paque/Dextran)

6. Pre-incubate Neutrophils
with LAR-1219 or vehicle

2. Prepare Chemoattractant
(e.g., 10 nM fMLP)

4. Add Chemoattractant
to lower chamber

3. Prepare LAR-1219 dilutions

5. Place porous membrane
(5 µm) over lower chamber

7. Add Neutrophil suspension
to upper chamber

8. Incubate at 37°C
(60-90 minutes)

9. Remove non-migrated cells

10. Fix and stain membrane

11. Count migrated cells
(microscopy)

12. Calculate % Inhibition

Click to download full resolution via product page

Caption: Workflow for a neutrophil chemotaxis inhibition assay.
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Methodology:

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard

method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

Resuspend purified neutrophils in an appropriate assay medium (e.g., HBSS with 0.1% BSA)

at a concentration of 1 x 10⁶ cells/mL.

Chamber Preparation: Add a known chemoattractant (e.g., 10 nM fMLP, a potent FPR1

agonist) to the lower wells of a 96-well Boyden chamber. For negative controls, add assay

medium only.

Membrane Placement: Place a polycarbonate filter with a 5 µm pore size over the lower

wells, separating the upper and lower chambers.

Compound Treatment: In separate tubes, pre-incubate the neutrophil suspension with

various concentrations of LAR-1219 (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., 0.1%

DMSO) for 15-30 minutes at 37°C.

Cell Seeding: Add the pre-incubated neutrophil suspension to the upper wells of the Boyden

chamber.

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90

minutes to allow for cell migration.

Analysis:

After incubation, remove the filter. Carefully wipe the non-migrated cells from the upper

surface.

Fix the filter in methanol and stain with a suitable dye (e.g., Giemsa or Diff-Quik).

Mount the filter on a microscope slide and count the number of migrated cells that have

moved to the lower side of the filter in several high-power fields.

Calculate the percentage inhibition of chemotaxis for each LAR-1219 concentration

relative to the vehicle control.
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Protocol 2: Macrophage Phagocytosis Assay (Flow
Cytometry)
This protocol details a method to quantify the stimulatory effect of LAR-1219 on the phagocytic

capacity of macrophages using fluorescent particles and flow cytometry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Analysis

1. Culture Macrophages
(e.g., THP-1 or primary cells)

4. Treat Macrophages with
LAR-1219 or vehicle

2. Prepare Fluorescent Particles
(e.g., pHrodo E. coli BioParticles)

5. Add Fluorescent Particles
to wells (e.g., 10:1 ratio)

3. Prepare LAR-1219 dilutions

6. Incubate at 37°C
(1-2 hours)

7. Quench extracellular fluorescence

8. Harvest cells (scrape/trypsinize)

9. Stain for macrophage marker
(optional, e.g., CD11b)

10. Analyze by Flow Cytometry

11. Quantify % Fluorescent Cells
and Mean Fluorescence Intensity

Click to download full resolution via product page

Caption: Workflow for a macrophage phagocytosis assay.
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Methodology:

Macrophage Preparation: Seed macrophages (e.g., human monocyte-derived macrophages

or a cell line like THP-1 differentiated with PMA) into a 24-well non-TC-treated plate at a

density of 1 x 10⁶ cells/mL and allow them to adhere.

Compound Treatment: Remove the culture medium and replace it with serum-free medium

containing various concentrations of LAR-1219 or vehicle control. Incubate for 1 hour at

37°C.

Phagocytosis Induction: Add fluorescently labeled particles (e.g., pHrodo™ E. coli

BioParticles®, which fluoresce only in the acidic environment of the phagosome, or FITC-

labeled zymosan) to the wells at a particle-to-cell ratio of approximately 10:1.

Incubation: Co-incubate the cells with the particles for 1-2 hours at 37°C to allow for

phagocytosis.

Stopping the Assay: Stop phagocytosis by washing the cells three times with ice-cold PBS to

remove non-ingested particles. For particles that are fluorescent externally, add a quenching

agent like trypan blue to eliminate the signal from non-internalized particles.

Cell Harvesting: Detach the adherent macrophages from the plate by gentle scraping or

using a cell detachment solution (e.g., Trypsin-EDTA).

Flow Cytometry:

Transfer the cell suspension to FACS tubes.

Analyze the cells using a flow cytometer, gating on the macrophage population.

Quantify phagocytosis by measuring both the percentage of fluorescent cells

(macrophages that have engulfed at least one particle) and the mean fluorescence

intensity (MFI) of the positive population (indicating the amount of engulfed material).

Protocol 3: Intracellular Calcium Mobilization Assay
(FLIPR)
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This protocol measures the ability of LAR-1219 to induce a rapid increase in intracellular

calcium concentration following FPR2 activation, a hallmark of Gαq/11 or Gβγ-mediated PLC

activation.

Methodology:

Cell Plating: Seed HEK293 cells stably expressing human FPR2 into black-walled, clear-

bottom 96- or 384-well microplates and incubate overnight to form a confluent monolayer.

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or

the FLIPR Calcium 4 Assay Kit) in an appropriate assay buffer (e.g., HBSS with 20 mM

HEPES).

Remove the culture medium from the cell plate and add an equal volume of the dye-

loading buffer to each well.

Incubate the plate for 1 hour at 37°C, 5% CO₂. No wash step is required if using a no-

wash kit with a masking dye.

Compound Plate Preparation: Prepare a separate source plate containing serial dilutions of

LAR-1219 at 5x the final desired concentration.

Measurement:

Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate

Reader) or similar instrument.

The instrument will first measure the baseline fluorescence of the cells in each well.

It will then automatically add the LAR-1219 solutions from the source plate to the cell

plate.

Immediately following compound addition, the instrument will record the change in

fluorescence intensity over time (typically 2-3 minutes).
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Data Analysis: The increase in fluorescence corresponds to the mobilization of intracellular

calcium. The response is typically measured as the peak fluorescence intensity minus the

baseline. Plot the response against the logarithm of the LAR-1219 concentration to generate

a dose-response curve and calculate the EC₅₀ value.

Protocol 4: IL-10 Quantitation in Whole Blood (ELISA)
This protocol is for measuring the LAR-1219-stimulated release of the anti-inflammatory

cytokine IL-10 from human whole blood.

Methodology:

Blood Collection: Collect fresh human blood in heparin-treated tubes.

Stimulation: In a 96-well plate, add 20 µL of various concentrations of LAR-1219 or vehicle

control. Add 180 µL of fresh whole blood to each well.

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

Plasma Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes. Carefully

collect the plasma supernatant without disturbing the cell pellet.

ELISA Procedure:

Quantify the concentration of IL-10 in the plasma samples using a commercial Human IL-

10 ELISA kit (e.g., from Thermo Fisher, BD Biosciences, Abcam, or RayBiotech).

Follow the manufacturer's instructions precisely. This typically involves:

Adding standards and plasma samples to a microplate pre-coated with an anti-human

IL-10 capture antibody.

Incubating to allow IL-10 to bind.

Washing the plate, then adding a biotin-conjugated detection antibody.

Incubating, washing, and then adding streptavidin-HRP.
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Incubating, washing, and adding a TMB substrate to develop a colorimetric signal.

Stopping the reaction with a stop solution and reading the absorbance at 450 nm on a

microplate reader.

Data Analysis: Calculate the concentration of IL-10 in each sample by interpolating from a

standard curve generated with known concentrations of recombinant human IL-10.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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